molecular formula C17H16O5 B13005193 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid

Cat. No.: B13005193
M. Wt: 300.30 g/mol
InChI Key: NDJPDWCIPBDAEB-UHFFFAOYSA-N
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Description

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group, a methoxybenzyl ether, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Etherification: The methoxybenzyl ether group can be introduced by reacting the intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: The major product is 5-carboxy-2-((3-methoxybenzyl)oxy)benzoic acid.

    Reduction: The major product is 5-(1-hydroxyethyl)-2-((3-methoxybenzyl)oxy)benzoic acid.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The methoxybenzyl ether group can influence the compound’s binding affinity to receptors and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-hydroxybenzoic acid: Similar structure but lacks the methoxybenzyl ether group.

    2-((3-Methoxybenzyl)oxy)benzoic acid: Similar structure but lacks the acetyl group.

    5-Methoxy-2-((3-methoxybenzyl)oxy)benzoic acid: Similar structure but has an additional methoxy group.

Uniqueness

5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetyl and methoxybenzyl ether groups allows for diverse applications and interactions that are not possible with similar compounds.

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

5-acetyl-2-[(3-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C17H16O5/c1-11(18)13-6-7-16(15(9-13)17(19)20)22-10-12-4-3-5-14(8-12)21-2/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

NDJPDWCIPBDAEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)C(=O)O

Origin of Product

United States

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